An In-depth Technical Guide to 2-Amino-2-(thiophen-3-yl)acetic acid: A Key Building Block in Medicinal Chemistry
An In-depth Technical Guide to 2-Amino-2-(thiophen-3-yl)acetic acid: A Key Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-Amino-2-(thiophen-3-yl)acetic acid, a heterocyclic amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its burgeoning applications in medicinal chemistry, supported by field-proven insights and authoritative references.
Chemical Identity and Physicochemical Properties
2-Amino-2-(thiophen-3-yl)acetic acid is a non-proteinogenic amino acid characterized by a thiophene ring attached to the alpha-carbon of a glycine moiety. This unique structural feature imparts specific physicochemical properties that make it a valuable building block in the design of novel therapeutic agents. The compound can exist as a racemic mixture or as individual enantiomers, (S) and (R), each with distinct biological activities. It is also available as a hydrochloride salt to improve its solubility and stability.
CAS Numbers and Molecular Information
The Chemical Abstracts Service (CAS) has assigned distinct numbers to the different forms of this compound, which is crucial for unambiguous identification in research and commerce.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Amino-2-(thiophen-3-yl)acetic acid (Racemate) | 38150-49-1 | C₆H₇NO₂S | 157.19[1] |
| (S)-2-Amino-2-(thiophen-3-yl)acetic acid | 1194-87-2 | C₆H₇NO₂S | 157.19[2] |
| (R)-2-Amino-2-(thiophen-3-yl)acetic acid | 1194-86-1 | C₆H₇NO₂S | 157.19[3] |
| 2-Amino-2-(thiophen-3-yl)acetic acid hydrochloride | 369403-64-5 | C₆H₈ClNO₂S | 193.65[4] |
Physicochemical Properties
The physicochemical properties of 2-Amino-2-(thiophen-3-yl)acetic acid are pivotal for its handling, formulation, and biological activity. While experimental data for some properties are not extensively published, computed values from reliable sources provide valuable estimates.
| Property | (S)-Enantiomer (CAS 1194-87-2) | (R)-Enantiomer (CAS 1194-86-1) | General Information |
| Melting Point | Not explicitly found | 218 °C (Predicted) | The hydrochloride salt of the 2-thiophene isomer has a melting point of ~180°C (decomposition)[5]. |
| Boiling Point | 317.5 °C (Predicted)[6] | 317.5 ± 32.0 °C (Predicted) | High boiling points are expected due to the ionic nature of the amino acid. |
| Solubility | Information not readily available | Information not readily available | Generally soluble in aqueous solutions, with solubility influenced by pH. The hydrochloride salt is expected to have higher water solubility. |
| Appearance | Solid[6] | Solid | Typically a solid at room temperature. |
| Storage | 2-8°C[6] | 4°C | Recommended to be stored in a cool, dry place. |
Synthesis of 2-Amino-2-(thiophen-3-yl)acetic acid
The synthesis of α-amino acids is a well-established field in organic chemistry. For 2-Amino-2-(thiophen-3-yl)acetic acid, several classical and modern methods can be employed, with the choice of method often depending on the desired stereochemistry and scale of production.
Conceptual Synthetic Pathways
Two of the most prominent methods for the synthesis of α-amino acids from aldehydes are the Strecker synthesis and the Bucherer-Bergs reaction. These can be conceptually applied to the synthesis of 2-Amino-2-(thiophen-3-yl)acetic acid starting from thiophene-3-carbaldehyde.
Caption: Conceptual synthetic routes to 2-Amino-2-(thiophen-3-yl)acetic acid.
Strecker Synthesis: A Step-by-Step Protocol
The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis to yield the α-amino acid.[5][7]
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, dissolve thiophene-3-carbaldehyde in a suitable solvent such as methanol.
-
Add a solution of ammonia in methanol, followed by the addition of a cyanide source, such as potassium cyanide or trimethylsilyl cyanide.
-
Stir the reaction mixture at room temperature until the formation of the α-aminonitrile is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up the reaction by quenching with water and extracting the product with an organic solvent.
Causality: The reaction proceeds through the in-situ formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile to form the stable α-aminonitrile intermediate.
Step 2: Hydrolysis of the α-Aminonitrile
-
Subject the crude α-aminonitrile to acidic or basic hydrolysis. For acid hydrolysis, reflux the aminonitrile in a concentrated aqueous acid solution (e.g., 6M HCl).
-
After complete hydrolysis (monitored by TLC or LC-MS), neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.
-
Filter, wash with cold water and a suitable organic solvent (e.g., ethanol or ether), and dry the purified 2-Amino-2-(thiophen-3-yl)acetic acid.
Causality: The nitrile group is hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, yielding the final amino acid product.
Asymmetric Synthesis for Enantiomerically Pure Forms
The demand for enantiomerically pure compounds in drug development has led to the development of asymmetric syntheses. For 2-Amino-2-(thiophen-3-yl)acetic acid, this can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. Chiral sulfinamides, for instance, have been extensively used as versatile chiral reagents for the asymmetric synthesis of a wide variety of amines.
Applications in Drug Development and Medicinal Chemistry
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[7][8][9] These compounds exhibit diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[7][8] 2-Amino-2-(thiophen-3-yl)acetic acid, as a key building block, provides a strategic entry point for the synthesis of novel drug candidates.
Role as a Chiral Building Block
The presence of a chiral center and versatile functional groups (amino and carboxylic acid) makes 2-Amino-2-(thiophen-3-yl)acetic acid an invaluable synthon for creating complex molecules with specific stereochemistry. This is particularly important in the development of nootropic (cognitive-enhancing) and other centrally acting nervous system agents where stereochemistry often dictates efficacy and side-effect profiles.
Incorporation into Biologically Active Scaffolds
Derivatives of 2-aminothiophene have shown promise as selective cytostatic agents against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma. The incorporation of 2-Amino-2-(thiophen-3-yl)acetic acid into larger molecules can modulate their pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced biological activity and selectivity.
Caption: Potential therapeutic areas for derivatives of 2-Amino-2-(thiophen-3-yl)acetic acid.
While specific signaling pathways for 2-Amino-2-(thiophen-3-yl)acetic acid itself are not extensively documented, the broader class of 2-aminothiophene derivatives has been shown to act as inhibitors, receptors, and modulators in various biological pathways.[7]
Spectral Data for Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of 2-Amino-2-(thiophen-3-yl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the thiophene ring protons, the α-proton, and the amine and carboxylic acid protons. The chemical shifts and coupling constants of the thiophene protons would be indicative of the 3-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the thiophene ring, the α-carbon, and the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-2-(thiophen-3-yl)acetic acid would exhibit characteristic absorption bands corresponding to its functional groups:
-
N-H stretching vibrations of the primary amine.
-
O-H stretching vibration of the carboxylic acid.
-
C=O stretching vibration of the carboxylic acid.
-
C-H and C=C stretching vibrations of the thiophene ring.
For thiophene-3-acetic acid, characteristic peaks are observed for C-C and C=C stretching vibrations in the thiophene ring.[11]
Mass Spectrometry (MS)
Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. The mass spectrum of the related 2-thiopheneacetic acid is available in the NIST database.[12]
Safety and Handling
2-Amino-2-(thiophen-3-yl)acetic acid is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
2-Amino-2-(thiophen-3-yl)acetic acid is a versatile and valuable building block for medicinal chemists and drug discovery scientists. Its unique structural features and chirality provide a foundation for the development of novel therapeutic agents across a range of disease areas. A thorough understanding of its chemical properties, synthesis, and biological potential is crucial for leveraging this compound to its full potential in the quest for new and improved medicines.
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